molecular formula C11H7ClFNO2 B2633686 Methyl 2-chloro-6-fluoroquinoline-3-carboxylate CAS No. 1896579-08-0

Methyl 2-chloro-6-fluoroquinoline-3-carboxylate

Cat. No.: B2633686
CAS No.: 1896579-08-0
M. Wt: 239.63
InChI Key: QUTMHDUGIYGJQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-6-fluoroquinoline-3-carboxylate is a chemical compound with the molecular formula C11H7ClFNO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of a chloro and fluoro substituent on the quinoline ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-6-fluoroquinoline-3-carboxylate typically involves the reaction of 2-chloro-6-fluoroquinoline-3-carbaldehyde with methanol in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) under reflux conditions to yield the desired ester product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-6-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Substitution Products: Various substituted quinoline derivatives.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Reduced quinoline derivatives.

    Hydrolysis Products: 2-chloro-6-fluoroquinoline-3-carboxylic acid.

Scientific Research Applications

Methyl 2-chloro-6-fluoroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-fluoroquinoline-3-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the chloro and fluoro substituents may enhance its binding affinity to specific enzymes or receptors, leading to its biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

    Methyl 2-chloro-3-carboxylatequinoline: Lacks the fluoro substituent.

    Methyl 6-fluoro-3-carboxylatequinoline: Lacks the chloro substituent.

    Methyl 2,6-dichloro-3-carboxylatequinoline: Contains an additional chloro substituent.

Uniqueness: Methyl 2-chloro-6-fluoroquinoline-3-carboxylate is unique due to the presence of both chloro and fluoro substituents on the quinoline ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 2-chloro-6-fluoroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO2/c1-16-11(15)8-5-6-4-7(13)2-3-9(6)14-10(8)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTMHDUGIYGJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C2C=CC(=CC2=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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